Anthracene green
Overview
Description
Anthracene green is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its vibrant green fluorescence under ultraviolet light, making it a valuable compound in various scientific and industrial applications. The compound’s unique photophysical properties stem from its extended conjugated π-system, which allows for efficient light absorption and emission.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthracene green typically involves the functionalization of anthracene through various chemical reactions. One common method is the Diels-Alder reaction, where anthracene reacts with a suitable dienophile under controlled conditions to form the desired derivative. For instance, the reaction between anthracene and maleic anhydride in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Anthracene green undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent anthracene compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated anthracene derivatives.
Scientific Research Applications
Anthracene green has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of anthracene green involves its ability to absorb light and emit fluorescence. Upon exposure to ultraviolet light, the compound’s electrons are excited to higher energy states. As the electrons return to their ground state, they release energy in the form of green fluorescence. This property is harnessed in various applications, such as bioimaging and photodynamic therapy, where the compound’s fluorescence can be used to visualize and target specific cells or tissues.
Comparison with Similar Compounds
Anthracene: The parent compound of anthracene green, known for its blue fluorescence.
Tetracene: A similar polycyclic aromatic hydrocarbon with four fused benzene rings, exhibiting yellow fluorescence.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings, used in mothballs and as a precursor to other chemicals.
Uniqueness of this compound: this compound’s unique green fluorescence sets it apart from other anthracene derivatives. Its specific photophysical properties make it particularly useful in applications requiring green fluorescence, such as certain types of bioimaging and optoelectronic devices .
Properties
IUPAC Name |
5,6,10-trihydroxy-8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,9,12,15,17,19-nonaene-11,14-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O6/c21-12-6-5-10-14-8-3-1-2-4-9(8)16(23)11-7-13(22)18(25)20(15(11)14)26-19(10)17(12)24/h1-7,21,24-25H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCQGOMARIMEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=O)C(=C4OC5=C3C=CC(=C5O)O)O)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.